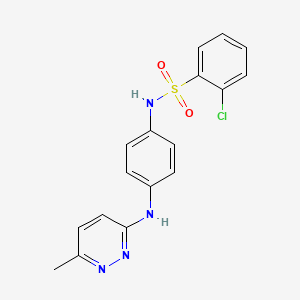

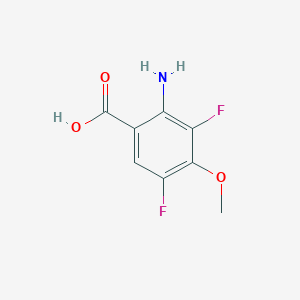

2-Chloro-4-fluoropyridin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-4-fluoropyridin-3-ol” is a chemical compound with the molecular formula C5H3ClFNO . It is a white to yellow solid and is used for research and development purposes .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, is a topic of interest in the field of chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis Processes

- Synthesis of Pyridines : 2-Chloro-5-fluoropyridine, closely related to 2-Chloro-4-fluoropyridin-3-ol, has been synthesized through diazotization, showing potential in chemical syntheses (Hand & Baker, 1989).

- Amidomethylation : 2-Amidomethylated pyridines have been synthesized from 4-chloro-3-fluoropyridine, demonstrating its utility in the synthesis of complex chemical structures (Papaioannou et al., 2020).

Chemical Functionalization

- Pyridinylmethyl Functionalization : The functionalization of 2-Fluoro-4-methylpyridine into alkylating agents showcases the versatility of halogenated pyridines in drug synthesis processes (Pesti et al., 2000).

- Nucleophilic Substitutions : Studies on 2-fluoro- and 2-chloropyridines reveal insights into the rates of nucleophilic aromatic substitutions, important for understanding their reactivity in various chemical contexts (Schlosser & Rausis, 2005).

Applications in Organic Chemistry

- Lithiation Reactions : The ortho-lithiation of 4-chloro and 4-fluoropyridines and subsequent reactions with electrophiles to produce disubstituted pyridines highlight the compound's role in advanced organic synthesis (Marsais et al., 1988).

- Structural Manifolds Creation : Halopyridines, similar in structure to this compound, have been used to create structural manifolds in the manufacturing process of industrial pesticides, showcasing their potential in industrial chemistry (Schlosser & Bobbio, 2002).

Spectroscopy and Analysis

- Vibrational Spectra : The vibrational spectra of monosubstituted pyridines, including chloro and fluoro derivatives, have been extensively studied, providing essential data for analytical chemistry (Green et al., 1963).

Safety and Hazards

“2-Chloro-4-fluoropyridin-3-ol” is used for R&D purposes only and is not intended for medicinal, household or other use . The safety data sheet suggests that it may cause skin irritation and serious eye irritation, and may cause respiratory irritation if inhaled . It is harmful if swallowed, in contact with skin or if inhaled .

Mecanismo De Acción

Target of Action

Fluoropyridines, a class of compounds to which 2-chloro-4-fluoropyridin-3-ol belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications .

Pharmacokinetics

The compound’s predicted boiling point is 2831±350 °C, and its predicted density is 1517±006 g/cm3 .

Result of Action

Fluoropyridines are known to have potential as imaging agents for various biological applications .

Action Environment

It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

Propiedades

IUPAC Name |

2-chloro-4-fluoropyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGIUOWWUSXAMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2440674.png)

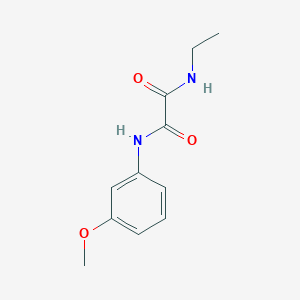

![3-[1-(4-Aminophenyl)ethyl]-1,1-dimethylurea](/img/structure/B2440675.png)

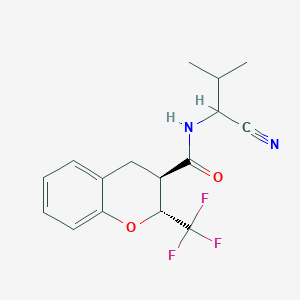

![7-Hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2440689.png)

![1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2440691.png)